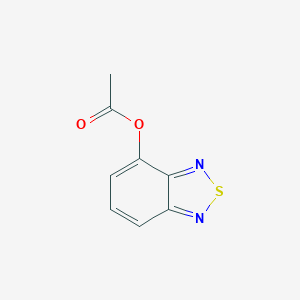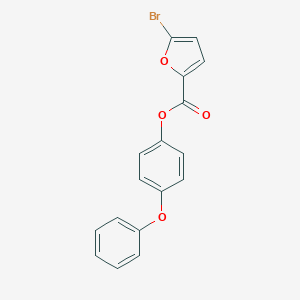![molecular formula C19H13N3O2 B382114 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B382114.png)
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields. The structure of this compound includes a nitrophenyl group and a phenyl group attached to the imidazo[1,5-a]pyridine core, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves a multi-step process. One common method is the iodine-mediated one-pot synthesis, which starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials for optoelectronic devices, sensors, and imaging agents.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with different substitution patterns.
Imidazo[1,5-a]pyridine Derivatives: Compounds with various substituents on the imidazo[1,5-a]pyridine core.
Uniqueness: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H13N3O2 |
|---|---|
Peso molecular |
315.3g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-1-phenylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)16-11-9-15(10-12-16)19-20-18(14-6-2-1-3-7-14)17-8-4-5-13-21(17)19/h1-13H |
Clave InChI |
BPPLNPAGKFDICU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2E)-cyano[(3-fluorophenyl)hydrazono]ethanoate](/img/structure/B382032.png)
![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)

![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B382039.png)

![5-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfonyl]-2-methoxyaniline](/img/structure/B382046.png)
![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)


![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)
methanone oxime](/img/structure/B382054.png)
